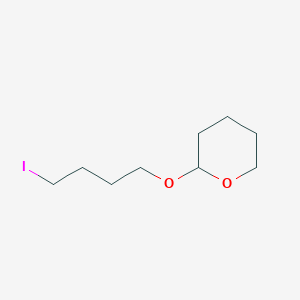

4-Iodobutyl Tetrahydropyranyl Ether

Übersicht

Beschreibung

Oglufanide disodium is a synthetic dipeptide immunomodulator developed for the treatment of chronic hepatitis C viral infection. Initially developed in Russia to treat severe infectious diseases, it has been extensively studied in cancer clinical trials in the United States. Oglufanide disodium works as a regulator of the body’s immune response and is administered intranasally to patients with chronic hepatitis C viral infection .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Oglufanid-Dinatrium wird durch eine Reihe von Peptidkopplungsreaktionen synthetisiert. Die Synthese beinhaltet die Kupplung von L-Glutaminsäure und L-Tryptophan unter Verwendung von Carbodiimid-basierten Kupplungsmitteln. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylformamid und Katalysatoren wie N,N'-Diisopropylcarbodiimid. Das Endprodukt wird durch Kristallisations- oder Chromatographietechniken gereinigt .

Industrielle Produktionsverfahren: Die industrielle Produktion von Oglufanid-Dinatrium folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet automatisierte Peptidsynthesizer und großtechnische Reinigungssysteme, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Produktion erfolgt unter strengen Qualitätskontrollmaßnahmen, um die pharmazeutischen Standards zu erfüllen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Oglufanid-Dinatrium unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Der Indolring im Tryptophan-Molekül kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Die Carboxylgruppen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu Alkoholen reduziert werden.

Substitution: Die Aminogruppen können an nukleophilen Substitutionsreaktionen mit Elektrophilen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride.

Wichtigste gebildete Produkte:

Oxidation: Oxidierte Derivate des Indolrings.

Reduktion: Alkohol-Derivate der Carboxylgruppen.

Substitution: Substituierte Derivate an den Aminogruppen.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis Applications

The compound is primarily utilized in organic synthesis as a versatile building block. Its applications include:

- Protection of Alcohols : The tetrahydropyranyl (THP) group is commonly used to protect hydroxyl groups in alcohols due to its stability under various reaction conditions. This protection allows for selective reactions without interfering with the alcohol functionality .

- Synthesis of Complex Molecules : 4-Iodobutyl Tetrahydropyranyl Ether can serve as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions enables the introduction of various functional groups into a molecule .

- Catalytic Reactions : The compound can be involved in catalytic processes, particularly those mediated by transition metals. For instance, it has been shown to participate in reactions catalyzed by titanium complexes, which facilitate the formation of THP ethers from alcohols .

Biochemical Applications

In biochemistry, this compound has potential applications due to its biochemical stability and reactivity:

- Drug Development : Its structural features may be leveraged in the design of new pharmaceuticals, particularly those targeting specific biological pathways or mechanisms. The iodoalkyl component can enhance bioactivity or selectivity towards biological targets .

- Study of Lipid Peroxidation : Research indicates that compounds like this compound can be used to study lipid peroxidation processes and their effects on cellular components. This is crucial for understanding various diseases linked to oxidative stress .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound:

- Synthesis Methodologies : A study demonstrated the efficiency of using this compound for the protection of alcohols under mild conditions using titanium catalysts, achieving high yields and selectivity .

- Reactivity with Nucleophiles : Research indicates that this compound can react with various nucleophiles, showcasing its versatility as an electrophile in synthetic pathways. This property is particularly useful in constructing complex molecular architectures .

Summary Table: Applications of this compound

Wirkmechanismus

Oglufanide disodium regulates the body’s innate immune response to defeat invading germs and cancer cells. It may control or reverse the suppression of the immune system, which the hepatitis virus uses to defeat our normally healthy defenses. The compound interacts with immune cells, enhancing their ability to recognize and destroy infected or malignant cells .

Vergleich Mit ähnlichen Verbindungen

Glutamyltryptophan: Another dipeptide with immunomodulatory properties.

Thymosin alpha-1: A peptide that modulates the immune response.

Interferon alpha: A protein used to treat viral infections and cancer.

Uniqueness: Oglufanide disodium is unique due to its specific dipeptide structure, which allows it to modulate the immune response effectively. Unlike other immunomodulators, it has shown promise in treating chronic hepatitis C and has been extensively studied in cancer clinical trials .

Biologische Aktivität

4-Iodobutyl Tetrahydropyranyl Ether (CAS No. 41049-30-3) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound features a tetrahydropyranyl ether structure, which is known for its stability and utility in organic synthesis, especially as a protecting group for alcohols.

This compound is characterized by the following properties:

- Molecular Formula : C₉H₁₃I O₂

- Molecular Weight : 248.10 g/mol

- Structural Formula :

This compound is primarily utilized in synthetic organic chemistry, where it serves as a versatile building block.

Antimicrobial Activity

Recent studies indicate that derivatives of tetrahydropyranyl ethers possess significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains. This activity is likely due to their ability to disrupt bacterial cell wall synthesis or function as enzyme inhibitors.

Proteomics Research

This compound has been identified as a useful biochemical tool in proteomics. Its derivatives can be employed in labeling proteins for mass spectrometry analysis, enhancing the detection and quantification of biomolecules in complex mixtures.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of several tetrahydropyranyl derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential for therapeutic applications.

-

Cell Proliferation Inhibition :

- In vitro studies have demonstrated that tetrahydropyranyl ethers can inhibit the proliferation of cancer cell lines. Specifically, compounds similar to this compound were tested against HeLa cells, showing a dose-dependent reduction in viability.

Comparative Analysis

The biological activities of this compound can be compared with other related compounds:

| Compound | Antimicrobial Activity | Cytotoxicity | Proteomics Application |

|---|---|---|---|

| This compound | Moderate | Moderate | Yes |

| Tetrahydropyran-2-yl Derivative | High | Low | Yes |

| Alkylated Tetrahydropyran Ethers | Low | High | No |

Eigenschaften

IUPAC Name |

2-(4-iodobutoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17IO2/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUOMTZFCNDDBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455542 | |

| Record name | 2-(4-iodobutoxy)tetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41049-30-3 | |

| Record name | 2-(4-iodobutoxy)tetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.